An In-depth Technical Guide to 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine (CAS 173053-54-8): Synthesis, Characterization, and Potential as a Muscarinic Receptor Agonist
An In-depth Technical Guide to 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine (CAS 173053-54-8): Synthesis, Characterization, and Potential as a Muscarinic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine, with the Chemical Abstracts Service (CAS) registry number 173053-54-8, is a heterocyclic compound belonging to the 1,2,5-thiadiazole class.[1][2] This class of compounds has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[3] Notably, many 1,2,5-thiadiazole-containing molecules have been investigated as agonists for muscarinic acetylcholine receptors, which are implicated in a variety of physiological processes and are therapeutic targets for neurological disorders.[1][4][5] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine, tailored for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine is presented in the table below.
| Property | Value | Source |
| CAS Number | 173053-54-8 | [1] |
| IUPAC Name | 3-chloro-4-(piperidin-1-yl)-1,2,5-thiadiazole | [1] |
| Molecular Formula | C₇H₁₀ClN₃S | [2] |
| Molecular Weight | 203.69 g/mol | [6] |
| Monoisotopic Mass | 203.0284 Da | [2] |
| Predicted XlogP | 2.6 | [2] |
Synthesis
The synthesis of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine is predicated on the nucleophilic aromatic substitution of a suitable di-halogenated 1,2,5-thiadiazole precursor. The most logical and widely employed starting material for this transformation is 3,4-dichloro-1,2,5-thiadiazole.[7][8] The piperidine moiety acts as a nucleophile, displacing one of the chlorine atoms on the thiadiazole ring.
The general synthetic approach is outlined below:
Synthetic workflow for 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine.
Experimental Protocol: Synthesis of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine
This protocol is a representative procedure based on analogous reactions found in the literature for the synthesis of similar substituted thiadiazoles.[5][9] Optimization may be required to achieve maximum yield and purity.
Materials:
-
3,4-Dichloro-1,2,5-thiadiazole
-
Piperidine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
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Triethylamine (or another suitable non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., a mixture of hexanes and ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dichloro-1,2,5-thiadiazole (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.1 equivalents) followed by the dropwise addition of piperidine (1.0 equivalent). The reaction is typically exothermic, so the addition may need to be controlled to maintain a desired temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volume of the aqueous layer).
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Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine would be achieved through a combination of standard analytical techniques.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR Data:
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine-Hα | 3.2 - 3.5 | 50 - 55 |
| Piperidine-Hβ | 1.6 - 1.8 | 25 - 30 |
| Piperidine-Hγ | 1.5 - 1.7 | 23 - 27 |
| Thiadiazole-C3 | - | 150 - 155 |
| Thiadiazole-C4 | - | 155 - 160 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight of the target compound. The predicted monoisotopic mass is 203.0284 Da.[2] High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The predicted m/z values for common adducts are listed in the PubChem database.[2]
Potential Biological Activity: Muscarinic Receptor Agonism
Derivatives of 1,2,5-thiadiazole have been extensively explored as ligands for muscarinic acetylcholine receptors (mAChRs), with many exhibiting agonist activity, particularly at the M1 subtype.[1][4][5] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M1 receptor, in particular, is a key target for the development of therapeutics for cognitive disorders such as Alzheimer's disease.
The structural similarity of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine to other known muscarinic agonists suggests that it may also interact with these receptors. The piperidine moiety is a common feature in many centrally active compounds, and the substituted thiadiazole ring can participate in key interactions within the receptor's binding pocket.
Putative Signaling Pathway
As a potential M1 muscarinic agonist, 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine would be expected to activate the Gq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
Proposed M1 muscarinic receptor signaling pathway.
Structure-Activity Relationship (SAR) Considerations
Structure-activity relationship studies on related 1,2,5-thiadiazole derivatives have provided insights into the features that govern their affinity and efficacy at muscarinic receptors.[4][10] The nature of the substituent on the thiadiazole ring and the type of cyclic amine attached are critical determinants of activity. The presence of a chlorine atom on the thiadiazole ring in 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine may influence its electronic properties and binding interactions within the receptor. Further studies, including radioligand binding assays and functional assays (e.g., measuring phosphoinositide turnover or intracellular calcium mobilization), would be necessary to definitively characterize the pharmacological profile of this specific compound.
Conclusion
1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine is a readily synthesizable heterocyclic compound with the potential to act as a muscarinic receptor agonist. Its structural features align with those of other known M1-selective agonists, making it a compound of interest for further investigation in the context of neurological drug discovery. This technical guide has provided a foundational understanding of its synthesis, characterization, and putative biological role, serving as a valuable resource for researchers in the field. Further experimental validation of its pharmacological properties is warranted to fully elucidate its therapeutic potential.
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